1,3,7-Trimethyluric acid

Descripción

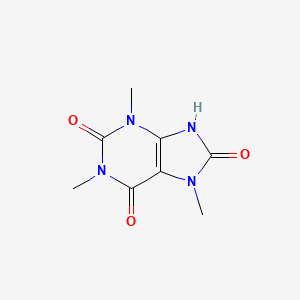

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,7-trimethyl-9H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXCFUMGEBZDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202496 | |

| Record name | 1,3,7-Trimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3,7-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.5 mg/mL at 15 °C | |

| Record name | 1,3,7-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5415-44-1 | |

| Record name | 1,3,7-Trimethyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5415-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7-Trimethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5415-44-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5415-44-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,7-Trimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1,3,7-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLURIC ACID, 1,3,7- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61UN6MHB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,7-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,3,7-Trimethyluric Acid: A Comprehensive Technical Guide on the Caffeine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7-Trimethyluric acid, a terminal metabolite of caffeine, is formed through the C-8 hydroxylation of the caffeine molecule. While historically considered a minor and less active byproduct of caffeine metabolism, emerging research is beginning to shed light on its potential role as a biomarker and its subtle physiological effects. This technical guide provides an in-depth exploration of this compound, covering its formation, pharmacokinetics, physiological implications, and detailed analytical methodologies for its quantification in biological matrices. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical diagnostics.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, primarily metabolized in the liver by a suite of cytochrome P450 (CYP) enzymes. The metabolism of caffeine is complex, yielding a variety of dimethylxanthines, monomethylxanthines, and uric acid derivatives. Among these, this compound (also known as 8-oxy-caffeine) represents a product of direct oxidation of the caffeine molecule.[1] While the primary metabolic pathway of caffeine involves demethylation to paraxanthine, theobromine, and theophylline, the formation of this compound accounts for a notable portion of caffeine's metabolic fate.[2] This guide will delve into the core aspects of this compound, providing a technical overview for advanced scientific audiences.

Formation and Pharmacokinetics

Metabolic Pathway

The biotransformation of caffeine to this compound is a direct oxidation reaction at the C-8 position of the purine ring. This metabolic route is a minor pathway, accounting for approximately 15% of the initial caffeine dose in humans.[3] The reaction is catalyzed by several cytochrome P450 enzymes, with CYP1A2 playing a major role. Other contributing enzymes include CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[4][5] The involvement of multiple enzymes suggests a degree of metabolic redundancy and potential for inter-individual variability in the rate of this compound formation.

Figure 1: Metabolic conversion of caffeine to this compound.

Quantitative Pharmacokinetic Data

While extensive pharmacokinetic data exists for caffeine and its primary demethylated metabolites, specific parameters for this compound are less well-documented. It is generally considered a terminal metabolite with limited further biotransformation and is primarily excreted in the urine.[3] The urinary excretion of this compound is correlated with caffeine intake and can be influenced by urine flow rate.[6][7]

| Parameter | Value | Species | Notes | Reference(s) |

| Formation from Caffeine | ~15% | Human | Represents a minor metabolic pathway. | [3] |

| Primary Enzymes | CYP1A2, CYP2E1, CYP3A4, CYP2C8, CYP2C9 | Human | CYP1A2 is the major contributor. | [4][5] |

| Urinary Excretion | Correlates with caffeine intake | Human | Excretion rate can be influenced by urine flow. | [6][7] |

| Toxicological Profile | LD50 > 2 g/kg (oral) | Rat | Low acute toxicity. | [8] |

Table 1: Summary of Formation and Excretion Data for this compound.

Physiological and Pathological Significance

Biomarker Potential

The ratio of this compound to caffeine in plasma has been investigated as a potential biomarker for the activity of CYP3A4, an important enzyme in drug metabolism.[9] This suggests that monitoring the levels of this metabolite could have clinical applications in predicting drug-drug interactions and individualizing drug therapy. Furthermore, urinary levels of this compound are a reliable indicator of recent caffeine consumption.[6]

Interaction with Signaling Pathways

The pharmacological activity of caffeine is primarily attributed to its antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).[10] While caffeine itself is a non-selective antagonist of A1 and A2A adenosine receptors, the direct interaction of this compound with these receptors is not well-established and is likely to be significantly weaker than the parent compound. Similarly, while methylxanthines are known to inhibit PDEs, the specific inhibitory activity of this compound on various PDE isoforms has not been extensively characterized and is presumed to be low.[11] At present, this compound is largely considered to be a biologically inactive end-product of caffeine metabolism.

Experimental Protocols

Quantification in Biological Fluids: HPLC-UV Method

This section outlines a detailed protocol for the quantification of this compound in urine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Figure 2: Solid-Phase Extraction Workflow for Urine Samples.

Methodology:

-

Sample Collection and Pre-treatment: Collect urine samples and store at -20°C until analysis. Thaw samples and centrifuge to remove any particulate matter.

-

Acidification and Protein Precipitation: To 1 mL of urine, add 1 mL of 0.067 mol/L phosphate buffer (pH 6.8). Add 1 mL of acetonitrile, vortex, and centrifuge for 10 minutes at 2500 rpm.[1]

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 2 x 2 mL of methanol followed by 1 x 2 mL of deionized water.[1]

-

Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen.

-

Elution: Elute the retained analytes with 1 mL of methanol.[1]

-

-

Sample Reconstitution: The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

4.1.2. HPLC-UV Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.05% trifluoroacetic acid in water (A) and acetonitrile (B)[1] |

| Gradient Program | 0-3 min: 5% B; 3-10 min: 5-10% B; 10-19 min: 10% B; 19-30 min: 10-20% B; 30-40 min: re-equilibration at 5% B[1] |

| Flow Rate | 0.8 mL/min[1] |

| Detection Wavelength | 280 nm[12] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Table 2: HPLC-UV Chromatographic Conditions.

4.1.3. Quantification

Quantification is achieved by constructing a calibration curve using standard solutions of this compound of known concentrations.[1] The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Quantification in Biological Fluids: LC-MS/MS Method

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

4.2.1. Sample Preparation

Sample preparation for LC-MS/MS analysis typically involves protein precipitation followed by dilution. A simplified solid-phase extraction protocol can also be employed.

4.2.2. LC-MS/MS Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 150 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Program | Optimized for separation of methylxanthines |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (MRM) | Precursor Ion (m/z) → Product Ion (m/z) |

| This compound | Specific transitions to be optimized based on instrumentation |

Table 3: General LC-MS/MS Parameters. Note: Specific MRM transitions and collision energies need to be determined empirically on the instrument being used.

Conclusion

This compound, a direct oxidation product of caffeine, represents a minor but significant metabolic pathway. While it is currently considered to have limited direct pharmacological activity, its utility as a biomarker for both caffeine intake and CYP3A4 activity is of growing interest in clinical and research settings. The analytical methods detailed in this guide provide robust and reliable means for the quantification of this compound in biological matrices, enabling further investigation into its pharmacokinetics and potential physiological roles. As our understanding of the complex network of caffeine metabolism continues to evolve, the study of its seemingly minor metabolites like this compound may yet reveal new insights into human physiology and drug metabolism.

References

- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Disposition of caffeine and its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Showing Compound 1,3,7-trimethylurate (FDB030187) - FooDB [foodb.ca]

- 6. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. RTECS NUMBER-UP0783750-Chemical Toxicity Database [drugfuture.com]

- 9. Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 1,3,7-Trimethyluric Acid from Caffeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a ubiquitous psychoactive compound, undergoes extensive metabolism in the human liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily. While N-demethylation to paraxanthine represents the principal metabolic route, a secondary pathway involving C-8 hydroxylation leads to the formation of 1,3,7-trimethyluric acid. This metabolite, though a minor product, is gaining significance as a non-invasive biomarker for assessing the activity of specific CYP isoforms, particularly CYP3A4. This guide provides a detailed examination of the biosynthetic pathway of this compound from caffeine, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the metabolic and experimental workflows.

Introduction to Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is almost exclusively metabolized by hepatic cytochrome P450 enzymes, with less than 3% excreted unchanged in urine.[1][2] The metabolic fate of caffeine is diverse, leading to the production of several dimethylxanthines, monomethylxanthines, and uric acid derivatives.[3] The rate and pathway of metabolism exhibit significant inter-individual variability, influenced by genetic polymorphisms, drug-drug interactions, and lifestyle factors such as smoking.[4][5] Understanding these pathways is crucial for clinical pharmacology, particularly for phenotyping enzyme activity and predicting potential drug interactions.[1][6]

The Biosynthetic Pathway of this compound

The conversion of caffeine to this compound occurs via a C-8 hydroxylation reaction.[2] This pathway is considered a minor route in humans, accounting for approximately 15% of the primary metabolism of caffeine.[2][7] The primary metabolic route, accounting for 70-80% of caffeine clearance, is N-3 demethylation to form paraxanthine (1,7-dimethylxanthine).[2][7]

The C-8 oxidation of caffeine is not catalyzed by a single enzyme but by a consortium of CYP isoforms.[8][9] In vitro studies using human liver microsomes have identified contributions from several key enzymes:

-

Cytochrome P450 1A2 (CYP1A2): While being the principal enzyme for the major N-demethylation pathways, CYP1A2 also contributes to the formation of this compound.[7][10]

-

Cytochrome P450 3A4 (CYP3A4): This enzyme plays a significant role in the C-8 hydroxylation of caffeine.[8][9] The metabolic ratio of this compound to caffeine is being investigated as a potential biomarker for CYP3A4 activity.[11]

-

Other Contributing Isoforms: CYP2E1, CYP2C8, and CYP2C9 have also been shown to participate in the biosynthesis of this compound from caffeine.[2][8][9]

Caption: Metabolic pathways of caffeine in the human liver.

Quantitative Data on Caffeine Metabolism

The distribution of caffeine metabolism among its primary pathways has been quantitatively assessed. The data highlights the predominance of the N-demethylation route over C-8 hydroxylation.

| Metabolic Pathway | Product | Percentage of Metabolism | Primary Enzyme(s) | Reference |

| N-3 Demethylation | Paraxanthine (1,7-Dimethylxanthine) | 70-80% | CYP1A2 | [2][7][12] |

| C-8 Hydroxylation | This compound | ~15% | CYP1A2, CYP3A4, CYP2E1 | [2][7] |

| N-1 Demethylation | Theobromine (3,7-Dimethylxanthine) | ~7-8% | CYP1A2 | [2][7] |

| N-7 Demethylation | Theophylline (1,3-Dimethylxanthine) | ~7-8% | CYP1A2 | [2][7] |

Experimental Protocols

The study of this compound biosynthesis relies on in vitro enzyme assays and sophisticated analytical techniques for metabolite quantification.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for assessing the enzymatic conversion of caffeine to its metabolites.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine human liver microsomes (HLMs) with a phosphate buffer solution (pH 7.4). The final protein concentration should be optimized for the assay (typically 0.1-0.5 mg/mL).

-

Add caffeine from a stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture. The final volume is typically 200-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 15, 30, 60 minutes). Time-course experiments are recommended to ensure linearity.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of caffeine and its metabolites due to its high specificity and low detection limits.[13][14]

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.[13]

-

Mobile Phase: A gradient elution is typically employed, using a combination of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-15 µL of the processed sample supernatant is injected.[13]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte (caffeine, this compound, and an internal standard) and monitoring a specific product ion after fragmentation.

-

MRM Transitions (Example):

-

Caffeine: Q1 m/z 195 -> Q3 m/z 138

-

This compound: Q1 m/z 211 -> Q3 m/z 155

-

Internal Standard (e.g., Caffeine-d9): Q1 m/z 204 -> Q3 m/z 143

-

-

-

Data Analysis:

-

Quantification is achieved by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

-

Caption: General experimental workflow for studying caffeine metabolism.

Applications in Drug Development and Clinical Research

The metabolic pathway leading to this compound, while minor, holds significant clinical and research relevance.

-

CYP3A4 Phenotyping: The ratio of this compound to caffeine in plasma or urine is emerging as a promising, minimally invasive biomarker to assess in vivo CYP3A4 activity.[11] This is critical in drug development as CYP3A4 is responsible for the metabolism of a vast number of clinically used drugs.

-

Drug-Drug Interaction (DDI) Studies: By monitoring changes in the production of this compound, researchers can evaluate the potential of new chemical entities to induce or inhibit CYP3A4 and other relevant CYP enzymes.

-

Personalized Medicine: Characterizing an individual's caffeine metabolic profile, including the C-8 hydroxylation pathway, can help tailor drug dosages and avoid adverse reactions, contributing to the advancement of personalized medicine.[14]

Conclusion

The biosynthesis of this compound from caffeine is a secondary but important metabolic pathway mediated by a host of cytochrome P450 enzymes, including CYP1A2 and CYP3A4. While accounting for a smaller fraction of caffeine clearance compared to N-demethylation, this pathway provides a valuable window into the activity of key drug-metabolizing enzymes. The use of robust experimental methodologies, such as in vitro microsomal assays and LC-MS/MS quantification, allows for precise characterization of this conversion. The resulting data and the use of metabolic ratios as biomarkers are instrumental for advancing drug development, understanding drug interactions, and realizing the potential of personalized medicine.

References

- 1. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disposition of caffeine and its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]

- 5. ama-assn.org [ama-assn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ClinPGx [clinpgx.org]

- 8. Showing Compound this compound (FDB022854) - FooDB [foodb.ca]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Caffeine as a marker substrate for testing cytochrome P450 activity in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing [frontiersin.org]

- 13. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Cytochrome P450 Engine: A Technical Guide to the Formation of 1,3,7-Trimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role played by Cytochrome P450 (CYP450) enzymes in the metabolic conversion of caffeine to 1,3,7-trimethyluric acid. This minor but significant metabolite provides a window into the complex interplay of xenobiotic metabolism. This document outlines the key enzymatic players, their relative contributions, kinetic parameters, and detailed experimental protocols for in vitro investigation.

Introduction: The Metabolic Fate of Caffeine

Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily orchestrated by the CYP450 superfamily of enzymes. While the major metabolic routes involve N-demethylation to paraxanthine, theobromine, and theophylline, a smaller fraction, approximately 15%, undergoes C-8 hydroxylation to form this compound.[1][2] Understanding the specifics of this pathway is crucial for comprehending caffeine's pharmacokinetic variability and its potential as a probe for drug metabolism studies.

The formation of this compound from caffeine is a direct oxidation reaction at the C-8 position of the purine ring. This biotransformation is catalyzed by a consortium of CYP450 isoforms, each exhibiting distinct substrate affinities and catalytic efficiencies.

Key CYP450 Isoforms in this compound Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP450 enzymes have identified several key isoforms responsible for the C-8 hydroxylation of caffeine. These include:

-

CYP1A2: While being the principal enzyme for overall caffeine metabolism (over 95%), its role in 8-hydroxylation is significant, though not exclusive.[1]

-

CYP3A4: This highly abundant hepatic enzyme is a major contributor to the formation of this compound.[3][4]

-

CYP2E1: This isoform also participates in the C-8 hydroxylation of caffeine.[1]

-

CYP2C Family (CYP2C8 and CYP2C9): Members of the CYP2C subfamily have been shown to contribute to this metabolic pathway.[4]

The interplay and relative contributions of these enzymes are crucial in determining the rate of this compound formation and can be influenced by genetic polymorphisms, co-administered drugs, and environmental factors.

Quantitative Data on Enzyme Contributions and Kinetics

The following tables summarize the quantitative data on the relative contributions and kinetic parameters of the principal CYP450 isoforms involved in the C-8 hydroxylation of caffeine to form this compound.

Table 1: Relative Contribution of Human CYP450 Isoforms to Caffeine C-8-Hydroxylation *

| CYP450 Isoform | Relative Contribution (%) |

| CYP1A2 | 28.7 |

| CYP3A4 | 30.0 |

| CYP2C8 | 10.0 |

| CYP2C9 | 8.0 |

| CYP2E1 | 11.0 |

*Data from in vitro studies with human liver microsomes at a caffeine concentration of 100 µM.

Table 2: Kinetic Parameters of Human CYP450 Isoforms for Caffeine C-8-Hydroxylation

| CYP450 Isoform | Km (mM) | Vmax (min-1) |

| CYP3A4 | 0.91 | 0.157 |

Note: Comprehensive kinetic data (Km and Vmax) for all contributing isoforms in the specific C-8 hydroxylation of caffeine is not extensively available in the literature. The provided data for CYP3A4 is from studies using recombinant enzymes (Supersomes).[3]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental workflows provide a clear understanding of the processes involved.

Caption: Metabolic pathway of caffeine to this compound.

Caption: General workflow for in vitro caffeine 8-hydroxylation assay.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the role of CYP450 enzymes in this compound formation.

In Vitro Caffeine 8-Hydroxylation Assay using Human Liver Microsomes

This protocol outlines the general procedure for assessing the formation of this compound from caffeine using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (stored at -80°C)

-

Caffeine standard

-

This compound standard

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade), chilled

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Reagents:

-

Thaw human liver microsomes on ice.

-

Prepare a stock solution of caffeine in the reaction buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a series of standard solutions of this compound in the mobile phase for the calibration curve.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to make up the final volume)

-

Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

-

Caffeine solution (final concentration typically 10-500 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding an equal volume of chilled acetonitrile.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC with UV detection.

-

Example HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of methanol (or acetonitrile) and water, both containing a small percentage of formic acid (e.g., 0.1%).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: ~280 nm

-

-

Identify and quantify the this compound peak by comparing its retention time and peak area to the standards.

-

Determination of Specific CYP450 Isoform Contribution using Chemical Inhibitors

This protocol utilizes selective chemical inhibitors to determine the contribution of individual CYP450 isoforms to caffeine 8-hydroxylation in human liver microsomes.

Materials:

-

All materials from Protocol 5.1

-

Selective chemical inhibitors for CYP450 isoforms (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9, Quercetin for CYP2C8, Diethyldithiocarbamate for CYP2E1).

Procedure:

-

Follow the procedure outlined in Protocol 5.1.

-

Inhibitor Addition:

-

Prior to the pre-incubation step, add the specific chemical inhibitor at a concentration known to be selective for its target isoform to the reaction mixture.

-

A control reaction without any inhibitor must be run in parallel.

-

-

Data Analysis:

-

Calculate the rate of this compound formation in the presence and absence of each inhibitor.

-

The percentage of inhibition is calculated as: [(Rate without inhibitor - Rate with inhibitor) / Rate without inhibitor] * 100.

-

This percentage represents the contribution of the inhibited CYP450 isoform to the overall reaction.

-

Caffeine 8-Hydroxylation Assay with Recombinant Human CYP450 Enzymes

This protocol uses commercially available recombinant human CYP450 enzymes to directly measure the catalytic activity of individual isoforms.

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP3A4, CYP2E1, CYP2C8, CYP2C9) co-expressed with NADPH-cytochrome P450 reductase.

-

All other materials from Protocol 5.1 (excluding human liver microsomes).

Procedure:

-

Follow the general procedure outlined in Protocol 5.1.

-

Enzyme Substitution:

-

Instead of human liver microsomes, use a specific amount of the recombinant CYP450 enzyme in the incubation mixture. The amount of enzyme should be optimized to ensure linear product formation over time.

-

-

Data Analysis:

-

Determine the rate of this compound formation for each recombinant CYP450 isoform.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rate at various caffeine concentrations and fitting the data to the Michaelis-Menten equation.

-

Conclusion

The formation of this compound from caffeine is a multi-faceted process mediated by several CYP450 isoforms, with CYP1A2 and CYP3A4 playing prominent roles. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic pathway further. A thorough understanding of the enzymatic basis of caffeine metabolism is essential for its application as a metabolic probe and for predicting potential drug-drug interactions. Future research should focus on elucidating the complete kinetic profiles of all contributing CYP450 isoforms to provide a more comprehensive picture of this important metabolic conversion.

References

1,3,7-Trimethyluric Acid in Human Caffeine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a globally consumed psychoactive compound, undergoes extensive metabolism in the human body, primarily orchestrated by the hepatic cytochrome P450 (CYP) enzyme system. While the N-demethylation pathways leading to paraxanthine, theobromine, and theophylline are well-documented, the C-8 hydroxylation pathway, which produces 1,3,7-trimethyluric acid, represents a significant, albeit lesser-explored, route of caffeine elimination. This technical guide provides an in-depth examination of this compound's role in the human caffeine metabolism pathway. It consolidates quantitative pharmacokinetic data, details established experimental protocols for its analysis, and presents visual representations of the metabolic cascade and analytical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating caffeine metabolism and its broader implications in pharmacology and clinical science.

Introduction

Caffeine (1,3,7-trimethylxanthine) is almost completely metabolized in humans, with less than 3% excreted unchanged in urine.[1] The primary enzyme responsible for caffeine's biotransformation is CYP1A2, which accounts for over 95% of its initial metabolism.[1] The main metabolic route, accounting for 70-80% of caffeine disposition, is N-3 demethylation to form paraxanthine (1,7-dimethylxanthine).[1] Minor pathways include N-1 and N-7 demethylation to produce theobromine and theophylline, respectively.

A distinct and significant pathway is the C-8 hydroxylation of caffeine, which results in the formation of this compound. This pathway is estimated to account for approximately 15% of the initial caffeine metabolism.[1] While traditionally considered a minor metabolite, the quantification of this compound and other downstream products is crucial for a complete understanding of caffeine pharmacokinetics and for phenotyping studies of drug-metabolizing enzymes.

The Role of this compound in Caffeine Metabolism

Formation and Enzymology

This compound is formed directly from caffeine via an oxidation reaction at the C-8 position of the purine ring. While CYP1A2 is the principal enzyme in overall caffeine metabolism, in vitro studies using human liver microsomes suggest that CYP2E1 may also contribute to the formation of this compound.[1]

Downstream Metabolism

Current evidence suggests that this compound is a terminal metabolite in the caffeine degradation pathway in mammals and is excreted in the urine without further significant biotransformation.[1][2] Studies in rats have shown that administered 1,3,7-trimethyldihydrouric acid, a related metabolite, is excreted unchanged, supporting the view that these uric acid derivatives are end products of caffeine metabolism.

Quantitative Data

The following tables summarize key quantitative data regarding caffeine and its metabolites, with a focus on this compound. The data is primarily derived from studies analyzing urinary excretion patterns.

Table 1: Urinary Excretion of Caffeine and its Major Metabolites

| Metabolite | Median Urinary Concentration (μmol/L)[3] | Median Urinary Excretion Rate (nmol/min)[3] | Percentage of Total Urinary Metabolites |

| Caffeine (1,3,7-trimethylxanthine) | 3.08 | 1.102 | < 3% of ingested dose[1] |

| Paraxanthine (1,7-dimethylxanthine) | 16.10 | 0.587 | Major metabolite |

| Theobromine (3,7-dimethylxanthine) | 13.45 | 0.316 | ~6% of ingested dose[1] |

| Theophylline (1,3-dimethylxanthine) | 1.65 | 1.177 | ~3% of ingested dose[1] |

| This compound | 1.24 | 1.806 | ~15% of ingested dose [1] |

| 1,7-Dimethyluric Acid | 24.40 | 0.091 | Varies |

| 1-Methyluric Acid | 56.85 | 0.068 | Varies |

| 1-Methylxanthine | 26.30 | 0.152 | Varies |

| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 58.90 | 0.053 | Varies |

Data from Rybak et al. (2015) represents a large cross-sectional study of the US population and reflects steady-state concentrations from dietary caffeine intake.[3]

Experimental Protocols

The accurate quantification of this compound and other caffeine metabolites in biological matrices is predominantly achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation from Human Urine

4.1.1. Solid-Phase Extraction (SPE)

This method is suitable for cleaning up complex urine samples and concentrating the analytes.

-

Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Dilute 100 µL of urine with a suitable buffer (e.g., 0.1% acetic acid) and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

4.1.2. Dilute-and-Shoot

For a higher throughput, a simpler dilution method can be employed.

-

Dilution: Dilute a small volume of the urine sample (e.g., 10 µL) with a larger volume of the initial mobile phase (e.g., 990 µL) containing an appropriate internal standard.

-

Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

-

Analysis: Inject the supernatant directly into the HPLC-MS/MS system.

Sample Preparation from Human Plasma

4.2.1. Protein Precipitation

This is a common method for removing proteins from plasma samples.

-

Precipitation: To a small volume of plasma (e.g., 50 µL), add a threefold volume of a cold organic solvent such as acetonitrile or methanol, containing an internal standard.

-

Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for analysis. The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

HPLC-MS/MS Analysis

The following provides a representative protocol. Optimization of specific parameters is recommended for individual instruments and applications.

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions. For example:

-

0-1 min: 5% B

-

1-8 min: Gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically suitable for the analysis of caffeine and its metabolites.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for each analyte are monitored.

Table 2: Representative MRM Transitions for Caffeine and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Caffeine | 195.1 | 138.1 |

| Paraxanthine | 181.1 | 124.1 |

| Theobromine | 181.1 | 124.1 |

| Theophylline | 181.1 | 124.1 |

| This compound | 211.1 | 168.1 |

Note: Collision energies should be optimized for the specific instrument being used to achieve the best sensitivity.

Visualizations

Caffeine Metabolism Pathway

Experimental Workflow for Urine Analysis

Conclusion

This compound is a quantitatively important metabolite of caffeine in humans, arising from the C-8 hydroxylation pathway. Its formation and subsequent excretion provide valuable insights into the complete metabolic profile of caffeine. The analytical methods detailed in this guide, particularly HPLC-MS/MS, offer the sensitivity and specificity required for accurate quantification in biological matrices. A thorough understanding of the formation and disposition of this compound is essential for researchers in pharmacology, toxicology, and clinical diagnostics, particularly for studies involving CYP enzyme activity and for comprehensive assessments of caffeine exposure and its physiological effects. Further research is warranted to fully elucidate the inter-individual variability in the C-8 hydroxylation pathway and its potential clinical significance.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 1,3,7-Trimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,7-trimethyluric acid, a key metabolite of caffeine. The document details its nomenclature, structural information, and physicochemical characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The metabolic pathway of caffeine to this compound is also described and visualized. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, metabolism studies, and analytical chemistry.

Introduction

This compound, also known as 8-oxy-caffeine, is a purine alkaloid and a minor metabolite of caffeine in humans.[1][2] Its formation is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[1][2] As a metabolite of one of the world's most widely consumed psychoactive substances, understanding the properties and analytical procedures for this compound is of significant interest in pharmacology, toxicology, and clinical chemistry. This guide provides an in-depth summary of its core chemical and physical properties and detailed methodologies for its scientific investigation.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione |

| Synonyms | 8-Oxy-caffeine, Trimethyluric acid, 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, 8-Oxocaffeine |

| CAS Number | 5415-44-1 |

| Molecular Formula | C₈H₁₀N₄O₃ |

| Molecular Weight | 210.19 g/mol |

| Canonical SMILES | CN1C(=O)N(C)C2=C(N1C)N=C(O)N2 |

| InChI Key | BYXCFUMGEBZDDI-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | ≥ 300 °C | [1] |

| Boiling Point | Not available | |

| Water Solubility | 28.3 g/L (Predicted) | |

| logP | -0.49 (Predicted) | |

| pKa (Strongest Acidic) | 8.46 (Predicted) | |

| pKa (Strongest Basic) | -5.7 (Predicted) | |

| Appearance | White, crystalline solid | [1] |

Metabolism

This compound is a product of the C-8 oxidation of caffeine, a reaction primarily mediated by cytochrome P450 enzymes in the liver.[3] The metabolic ratio of this compound to caffeine can serve as a biomarker to assess the activity of CYP3A enzymes.[4]

Caffeine Metabolism Pathway to this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol describes a laboratory synthesis of this compound from 6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione.

Workflow for the Synthesis of this compound

Synthesis workflow for this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 10 g (54.2 mmol) of 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidinyl-2,4-dione in dimethylformamide (DMF).

-

Addition of Reagent: Cool the solution to 0-10 °C using an ice bath. Slowly add 65.0 mmol of dimethyl carbonate to the reaction mixture.

-

Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 12 hours.

-

Work-up: After 12 hours, cool the reaction mixture to room temperature. Add water to the flask to precipitate the product.

-

Isolation: Collect the white solid by filtration. Wash the filter cake thoroughly with water.

-

Drying: Dry the solid product to obtain this compound. The reported yield for this reaction is approximately 80%.

Purification

The synthesized this compound can be purified by recrystallization or column chromatography.

4.2.1. Recrystallization

-

Solvent Selection: Based on the polar nature of this compound, polar solvents such as water or ethanol are good starting points for recrystallization. A mixed solvent system, such as ethanol/water, may also be effective.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

4.2.2. Column Chromatography

-

Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar compounds like this compound.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, should effectively separate the product from less polar impurities.

-

Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.

-

Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Protocols

4.3.1. High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantification of this compound in biological samples.

HPLC Analysis Workflow

General workflow for HPLC analysis.

-

Instrumentation: HPLC system with a UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water containing 0.1% formic acid. A typical gradient could be:

-

0-5 min: 5% Acetonitrile

-

5-15 min: 5% to 50% Acetonitrile

-

15-20 min: 50% Acetonitrile

-

20-25 min: 5% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation (for biological fluids):

-

Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by water.

-

Load the pre-treated sample (e.g., diluted urine or deproteinized serum).

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analyte with methanol.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

-

Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.

-

Add an internal standard (e.g., TMS) if quantitative analysis is required.

-

-

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 200 ppm.

-

4.3.3. Mass Spectrometry (MS)

This protocol outlines a general approach for LC-MS/MS analysis.

-

Instrumentation: Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Similar to the HPLC-UV method, using a C18 column and a gradient of acetonitrile in water with 0.1% formic acid. The flow rate should be adjusted based on the column internal diameter (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion: [M+H]⁺ (m/z 211.08).

-

Product Ions: To be determined by fragmentation analysis of a standard solution.

-

Collision Energy: Optimized for the specific instrument and precursor-product ion transitions.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument or full scan/ddMS2 on a high-resolution instrument for qualitative analysis.

-

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a significant metabolite of caffeine. The tabulated data offers a quick and comprehensive reference, while the detailed experimental protocols for synthesis, purification, and analysis provide practical guidance for researchers. The inclusion of diagrams for metabolic pathways and experimental workflows aims to enhance the clarity and usability of this information. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in advancing their research and development activities related to caffeine metabolism and associated analytical methodologies.

References

An In-depth Technical Guide to 1,3,7-Trimethyluric Acid (CAS: 5415-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,7-trimethyluric acid, a major metabolite of caffeine. It covers its chemical and physical properties, synthesis, and key biological roles, with a particular focus on its utility as a biomarker in clinical research. Detailed experimental protocols for its analysis and the assessment of its antioxidant activity are provided, alongside visual representations of relevant biochemical pathways and experimental workflows to support researchers in their study of this significant biomolecule.

Introduction

This compound, also known as 8-oxy-caffeine, is a purine alkaloid and the primary product of C-8 oxidation of caffeine by cytochrome P450 (CYP) enzymes.[1] As a key metabolite in caffeine metabolism, it is readily detected in human urine, blood, and other tissues, making it a valuable non-invasive biomarker for caffeine consumption.[1][2] Furthermore, the metabolic ratio of this compound to caffeine is emerging as a promising biomarker for assessing the activity of CYP3A4, an enzyme critical to the metabolism of a vast number of therapeutic drugs.[3] This guide offers an in-depth exploration of this compound, providing the technical details necessary for its study and application in research and drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid with a high melting point.[4] It is an oxopurine, with the purine ring substituted by oxo groups at positions 2, 6, and 8, and methyl groups at the nitrogens in positions 1, 3, and 7.[5] It is considered an extremely weak basic (essentially neutral) compound.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5415-44-1 | [6] |

| Molecular Formula | C₈H₁₀N₄O₃ | [4][5] |

| Molecular Weight | 210.19 g/mol | [5] |

| IUPAC Name | 1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | [4] |

| Synonyms | 8-oxy-caffeine, 1,3,7-Trimethylate, Trimethyluric acid | [4][6] |

| Appearance | White, crystalline solid | [4] |

| Melting Point | ≥ 300 °C | [4] |

| Water Solubility | 28.3 g/L (predicted) | [6] |

| logP | -0.49 (predicted) | [6] |

Synthesis

The following is a generalized protocol based on known chemical transformations of purine alkaloids.

Experimental Protocol: Synthesis of this compound from Theobromine (Generalized)

Materials:

-

Theobromine

-

Methyl iodide (CH₃I)

-

Sodium methoxide (NaOMe) in methanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Oxidizing agent (e.g., hydrogen peroxide with a catalyst, or a suitable peroxidase system)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

Step 1: N-methylation of Theobromine to Caffeine

-

Dissolve theobromine in a suitable solvent such as methanol.

-

Add a solution of sodium methoxide in methanol to the theobromine solution.

-

Add methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) against a caffeine standard.

-

Once the reaction is complete, quench the reaction with water and extract the caffeine into dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude caffeine.

-

Purify the crude caffeine by recrystallization or column chromatography if necessary.

Step 2: Oxidation of Caffeine to this compound

-

Dissolve the purified caffeine in a suitable solvent.

-

Add the chosen oxidizing agent to the caffeine solution. The reaction conditions (temperature, pH, reaction time) will depend on the specific oxidizing agent used.

-

Monitor the reaction by TLC or HPLC to follow the disappearance of caffeine and the appearance of the this compound product.

-

Upon completion, work up the reaction mixture to isolate the crude this compound. This may involve extraction and/or precipitation.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure this compound.

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Biological Role and Metabolism

This compound is a product of the C-8 oxidation of caffeine, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[1] Specifically, CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 have been identified as being involved in its formation.[2][6]

Caffeine Metabolism Pathway

The metabolism of caffeine is a complex process involving multiple enzymatic steps, primarily N-demethylation and C-8 oxidation. The formation of this compound represents a significant pathway in human caffeine metabolism.

In Vitro Metabolism Studies

The metabolism of caffeine to this compound can be studied in vitro using human liver microsomes, which contain the necessary CYP enzymes.

Materials:

-

Human liver microsomes (commercially available)

-

Caffeine solution of known concentration

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

Internal standard for HPLC analysis (e.g., a structurally similar but chromatographically resolved compound)

-

HPLC system with a suitable detector (UV or MS)

Procedure:

-

Incubation Setup: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the caffeine solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile). The quenching solution should also contain the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

HPLC Analysis: Analyze the sample using a validated HPLC method to quantify the amount of this compound formed.

-

Data Analysis: Calculate the rate of this compound formation, typically expressed as pmol/min/mg of microsomal protein.

Analytical Methodology

The quantification of this compound in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection.

Experimental Protocol: HPLC-UV Determination of this compound in Human Plasma

This protocol is a composite based on established methods for the analysis of methylxanthines in biological fluids.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all metabolites.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup

-

Methanol for SPE elution

-

Internal standard (e.g., isocaffeine)

-

Human plasma samples

Procedure:

1. Sample Preparation (Solid-Phase Extraction): a. Condition the SPE cartridge with methanol followed by water. b. Load the plasma sample onto the conditioned cartridge. c. Wash the cartridge with water to remove interfering substances. d. Elute the this compound and other analytes with methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. For example, starting with 95:5 (buffer:methanol) and changing to 30:70 over 15 minutes. c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 280 nm. e. Injection Volume: 20 µL. f. Internal Standard: Isocaffeine.

3. Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Analyze the plasma samples and the calibration standards using the HPLC method. c. Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetate buffer (pH 3.5) and methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Internal Standard | Isocaffeine |

| Sample Preparation | Solid-Phase Extraction (SPE) |

Biological Activity: Antioxidant Properties

This compound has been shown to possess antioxidant properties, specifically the ability to scavenge hydroxyl radicals. This activity can be assessed using the deoxyribose degradation assay.

Experimental Protocol: Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging Activity

Principle: Hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) degrade the sugar deoxyribose. This degradation can be measured by the formation of a pink chromogen upon heating the reaction products with thiobarbituric acid (TBA) at low pH. An antioxidant compound will compete with deoxyribose for the hydroxyl radicals, thus reducing the extent of deoxyribose degradation and the intensity of the pink color.

Materials:

-

Deoxyribose solution

-

Phosphate buffer (pH 7.4)

-

Ferric chloride (FeCl₃) solution

-

EDTA solution

-

Hydrogen peroxide (H₂O₂) solution

-

Ascorbic acid solution

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

This compound solution of varying concentrations

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix the following reagents in order: phosphate buffer, deoxyribose, FeCl₃, EDTA, the this compound sample (or a control with no sample), and ascorbic acid.

-

Initiation of Reaction: Start the reaction by adding H₂O₂.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).

-

Termination and Color Development: Stop the reaction by adding TCA, followed by the addition of TBA solution.

-

Heating: Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to develop the pink color.

-

Measurement: Cool the tubes and measure the absorbance of the solution at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

-

Calculation: The hydroxyl radical scavenging activity is calculated as the percentage inhibition of deoxyribose degradation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Application in Drug Development: Biomarker for CYP3A4 Activity

The ratio of this compound to caffeine in plasma or urine can serve as a minimally invasive biomarker to assess the in vivo activity of CYP3A4.[3] This is particularly valuable in drug development for phenotyping individuals and for studying drug-drug interactions involving CYP3A4.

Experimental Workflow: Clinical Study for CYP3A4 Phenotyping

The following is a generalized workflow for a clinical study to evaluate CYP3A4 activity using the caffeine/1,3,7-trimethyluric acid metabolic ratio.

Conclusion

This compound is a molecule of significant interest in pharmacology and clinical research. Its role as a major metabolite of caffeine provides a window into the activity of key drug-metabolizing enzymes, particularly CYP3A4. The analytical methods and biological assays detailed in this guide provide a foundation for researchers to further investigate the properties and applications of this important compound. The continued study of this compound holds promise for advancing our understanding of drug metabolism and for the development of personalized medicine approaches.

References

- 1. Biotransformation of caffeine in human liver microsomes from foetuses, neonates, infants and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of caffeine by microsomes from human liver. Kinetics and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent effects and improvements in the deoxyribose degradation assay for hydroxyl radical-scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of caffeine metabolism in vitro by human liver microsomes using radio-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 1,3,7-Trimethyluric Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a purine alkaloid found in select plant species.[1][2] It is structurally a methyl derivative of uric acid and a product of the C-8 oxidation of caffeine.[3] While it is a known minor metabolite of caffeine in humans, its role in plants is primarily as a metabolic intermediate in the biosynthesis of other purine alkaloids, such as theacrine (1,3,7,9-tetramethyluric acid).[4][5][6] This guide provides a comprehensive overview of the natural occurrence, biosynthesis, quantification, and experimental protocols related to this compound in the plant kingdom.

Natural Occurrence and Biosynthesis

The presence of this compound is not widespread in the plant kingdom. Its occurrence is primarily documented in specific species of Coffea and in a particular variety of Camellia.

-

Coffea Species: Certain coffee species, particularly those belonging to the 'liberio-excelsoid' group like Coffea liberica and Coffea dewevrei, have demonstrated the ability to convert caffeine into methyluric acids.[5][7][8] In these plants, caffeine is metabolized into theacrine, and this compound is a key intermediate in this pathway.[5] The metabolic process involves a series of methylation and oxidation steps, branching from the primary purine alkaloid pathway that produces caffeine.

-

Camellia assamica var. kucha: This Chinese tea variety, known as "kucha," is notable for containing high levels of theacrine.[4][6] Studies involving radiolabeled precursors have confirmed that theacrine is synthesized from caffeine.[4][6] The proposed biosynthetic route is a three-step pathway where caffeine is first converted to this compound, which then serves as the precursor for theacrine.[4][6]

The biosynthesis from caffeine is a critical branch of purine metabolism in these specific plants. While the primary pathway in many plants involves the degradation of caffeine into xanthine and then into the urea cycle, these specialized plants have evolved a pathway to create more complex methyluric acids.[5]

Biosynthetic Pathway Visualization

The following diagram illustrates the conversion of caffeine to theacrine, highlighting the role of this compound as an essential intermediate.

Quantitative Data

Direct quantitative analysis of this compound in plant tissues is limited in published literature, likely due to its transient nature as a metabolic intermediate. However, concentrations of its direct precursor (caffeine) and product (theacrine) have been well-documented in relevant species, providing an indirect measure of the pathway's activity.

| Plant Species | Tissue | Compound | Concentration (% dry wt) | Reference |

| Camellia assamica var. kucha | Expanding Buds & Young Leaves | Caffeine | 0.6 - 2.7 | [4][6] |

| Theacrine | ~2.8 | [4][6] | ||

| Coffea liberica, C. dewevrei | Young Leaves | Methyluric Acids (general) | 0.01 - 2.0 | [9] |

| Theobroma cacao (Cocoa Bean) | Bean Husks | Theobromine | 0.7 - 1.2 | [10] |

| Beans | Theobromine | 1.5 - 3.0 | [10] | |

| Beans | Caffeine | 0.2 - 0.5 | [11] | |

| Camellia sinensis (Tea) | Leaves | Caffeine | 1.0 - 4.0 | [11] |

| Theobromine | up to 0.05 | [11] | ||

| Theophylline | up to 0.05 | [11] |

Note: Theobromine and Theophylline are included for context as common purine alkaloids in widely consumed plants.

Experimental Protocols

The analysis of this compound and related purine alkaloids from plant matrices requires robust extraction and sensitive analytical techniques.

Extraction of Purine Alkaloids

This protocol provides a general method for the extraction of methylxanthines and methyluric acids from plant tissues.

-

Sample Preparation:

-

Collect fresh plant material (e.g., young leaves, buds).

-

Freeze the material immediately in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the samples to a constant weight and then grind into a fine powder.

-

-

Extraction:

-

Weigh approximately 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 20 mL of an extraction solvent, such as 80% (v/v) methanol or hot water.

-

Perform extraction using one of the following methods:

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-40 minutes at a controlled temperature (e.g., 60°C).

-

Heat Reflux Extraction (HRE): Heat the mixture under reflux for 1-2 hours.

-

-

Allow the mixture to cool to room temperature.

-

-

Purification:

-

Filter the extract through Whatman No. 1 filter paper or by centrifugation (e.g., 5000 rpm for 10 minutes) to separate the supernatant.

-

For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering compounds.

-

Filter the final extract through a 0.45 µm syringe filter prior to analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation:

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-